molecular formula C12H14N2O B8367826 2-(2-Ethylindolizin-1-yl)acetamide

2-(2-Ethylindolizin-1-yl)acetamide

Cat. No.: B8367826
M. Wt: 202.25 g/mol
InChI Key: QCKZZKLJABQLIL-UHFFFAOYSA-N
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Description

2-(2-Ethylindolizin-1-yl)acetamide (Molecular Formula: C14H16N2O2) is a chemical compound based on the indolizine scaffold, a structure of significant interest in medicinal chemistry research . Substituted indolizine derivatives are frequently investigated for their potential interactions with central nervous system (CNS) targets, with studies exploring their applicability in research models for psychiatric and neurological conditions such as schizophrenia, anxiety, and mood disorders . The structure-activity relationships (SAR) of this class of compounds indicate that modifications at the 1- and 2- positions of the indolizine core, such as the ethyl and acetamide substituents present in this molecule, are critical for modulating their affinity and selectivity in pharmacological assays . Researchers utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel heterocyclic compounds. Its defined molecular structure makes it a valuable building block for developing potential probes in neuropharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-ethylindolizin-1-yl)acetamide

InChI

InChI=1S/C12H14N2O/c1-2-9-8-14-6-4-3-5-11(14)10(9)7-12(13)15/h3-6,8H,2,7H2,1H3,(H2,13,15)

InChI Key

QCKZZKLJABQLIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC=CC2=C1CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 2-(2-Ethylindolizin-1-yl)acetamide and related compounds from the evidence:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
2-(2-Ethylindolizin-1-yl)acetamide C₁₁H₁₃N₂O Indolizine, ethyl, acetamide 189.24 Hypothesized auxin-like activity
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) C₁₂H₁₂ClN₅O Chlorophenoxy, triazole 285.71 Plant protection agent
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) C₁₄H₁₂Cl₂N₂O₂ Dichlorophenoxy, methylpyridinyl 311.17 Synthetic auxin agonist
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide C₁₄H₂₁N₃O Piperazine, dimethylphenyl 247.34 Potential CNS activity (structural analogy)
2-(3-Azidoazetidin-1-yl)-N-(thiazol-2-yl)acetamide C₈H₁₀N₆OS Azidoazetidine, thiazole 238.27 Antimicrobial (speculative)
2-(1H-Indazol-3-yl)-acetamide C₉H₉N₃O Indazole, acetamide 175.19 Unspecified biological activity
Key Observations:
  • Core Heterocycle Differences: The indolizine core in the target compound distinguishes it from phenyl (WH7, compound 533), indazole (), or azetidine () derivatives. Indolizine’s fused bicyclic structure may enhance binding affinity through rigidity and aromatic interactions compared to monocyclic systems.
  • Chlorine substituents in WH7 and compound 533 enhance electrophilicity, possibly influencing target selectivity .
  • Acetamide Role : The acetamide moiety is a common feature, facilitating hydrogen bonding with biological targets. Modifications in adjacent groups (e.g., methylpyridinyl in compound 533) may fine-tune solubility and receptor interactions.
Antimicrobial and Antifungal Agents

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and derivatives (48–50) exhibit strong activity against gram-positive bacteria and fungi .

Plant Growth Regulation

Synthetic auxin agonists like compound 533 (dichlorophenoxyacetamide) mimic natural auxins, promoting cell elongation . The ethylindolizine scaffold could similarly interact with auxin receptors, though steric effects from the bicyclic system might alter binding kinetics compared to simpler phenoxy derivatives.

Metabolic and Pharmacokinetic Considerations

highlights the significance of substituent positioning (ortho vs. meta hydroxyphenyl) in metabolite identification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethylindolizin-1-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indolizine derivatives with acetamide precursors. For example, thioacetamide intermediates (common in analogous compounds) are synthesized via nucleophilic substitution using sodium hydride as a base in dimethylformamide (DMF) . Purity optimization requires reflux conditions (80–100°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate purity .
Synthetic Step Reagents/Conditions Purification Method
Indolizine alkylation2-Ethylindolizine, chloroacetamideRecrystallization (ethanol)
Thioether formationNaH, DMF, 80°C, 12hColumn chromatography

Q. How are spectroscopic techniques applied to confirm the structure of 2-(2-Ethylindolizin-1-yl)acetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key protons (e.g., ethyl group at δ 1.2–1.5 ppm) and carbonyl carbons (δ ~170 ppm) . Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₂H₁₅N₂O₂) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., kinase assays using fluorescence polarization) and cytotoxicity screening (MTT assay on cancer cell lines) . Dose-response curves (0.1–100 μM) determine IC₅₀ values. Positive controls (e.g., staurosporine for kinases) validate experimental setups .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) . Stability under varying pH (2–10) and temperatures (4–37°C) is assessed via HPLC over 72h . LogP values (calculated via shake-flask method) guide formulation strategies .

Q. What safety protocols are recommended for handling 2-(2-Ethylindolizin-1-yl)acetamide?

  • Methodological Answer : Use PPE (gloves, lab coat) and fume hoods during synthesis. In case of skin contact, wash with soap/water; for inhalation, move to fresh air . Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the molecular geometry to study electronic properties (e.g., HOMO/LUMO energies) . Molecular docking (AutoDock Vina) screens against protein databases (PDB IDs: e.g., kinase domains) to identify binding poses. MD simulations (GROMACS) assess stability over 100 ns .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELX-TL for structure refinement, applying restraints for disordered ethyl groups . Twinning detection (PLATON) and high-resolution data (≤1.0 Å) improve accuracy. Compare multiple datasets to validate bond lengths/angles .
Crystallographic Issue Resolution Strategy Software/Tool
Disordered substituentsApply geometric restraintsSHELX
TwinningTwin law refinementPLATON

Q. How do structural modifications enhance the compound’s pharmacokinetic profile?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂) to improve metabolic stability . Methylation of the indolizine nitrogen increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration . SAR studies compare analogs via in vitro ADME assays .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer : UPLC-MS/MS (Waters ACQUITY) detects impurities at <0.1% levels. Gradient elution (0.1% formic acid in acetonitrile/water) separates degradation products . Quantitative NMR (qNMR) with maleic acid as an internal standard validates purity .

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodological Answer : Meta-analysis of dose-response curves identifies outliers due to assay variability (e.g., cell line drift). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) . Replicate studies under standardized conditions (e.g., 5% CO₂, 37°C) .

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